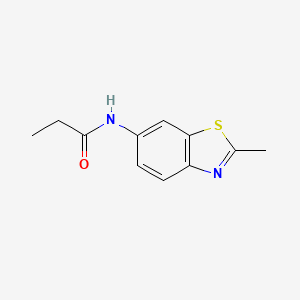

N-(2-methyl-1,3-benzothiazol-6-yl)propanamide

Description

N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a methyl group at position 2 and a propanamide group at position 4. The benzothiazole scaffold is known for its diverse pharmacological and agrochemical applications, including enzyme inhibition and antimicrobial activity . This compound’s structural simplicity and functional group arrangement make it a versatile candidate for derivatization and comparative studies with analogous molecules.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-3-11(14)13-8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAMJVBNVJWYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)propanamide typically involves the condensation of 2-amino-6-methylbenzothiazole with propanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

While the exact compound "N-(2-methyl-1,3-benzothiazol-6-yl)propanamide" is not directly discussed in the provided search results, information on related compounds and their applications can be used to infer potential applications and research areas for this compound.

Scientific Research Applications

Based on the search results, compounds with similar structures, particularly benzothiazole derivatives, have a wide range of applications . "3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide" is used as a building block in medicinal chemistry for synthesizing bioactive molecules with anti-tubercular, anti-cancer, and anti-inflammatory properties. It is also employed in biological studies to explore its effects on cellular pathways and molecular targets, as well as in the development of new materials and as a precursor in synthesizing other industrially relevant compounds.

Medicinal Chemistry

- Anti-inflammatory Agents: Benzothiazole derivatives, including 2-aminobenzothiazole, have demonstrated anti-inflammatory properties . Some derivatives have shown comparable or even superior anti-inflammatory activity compared to conventional drugs like diclofenac .

- Antimicrobial and Anticancer Agents: Certain benzothiazole derivatives exhibit antimicrobial and anticancer activities. For example, benzothiazole-2-thiol shows antimicrobial and antioxidant activities.

Biological Studies

- Enzyme Inhibition: "3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide" can inhibit enzymes like DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. This inhibition disrupts bacterial growth and proliferation.

- MMP Inhibition: Some benzothiazole derivatives are effective inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue damage. Specifically, certain 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides have shown anti-inflammatory and potential wound healing effects by inhibiting MMP-9 .

Material Science and Industrial Applications

- Precursor in Synthesis: "3-bromo-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide" is utilized as a precursor in synthesizing other industrially relevant compounds and in the development of new materials.

- Agrochemicals: 6-methylbenzothiazole is used in the synthesis of various pharmaceuticals and agrochemicals.

Further Research Directions

Given the properties and applications of related benzothiazole derivatives, "this compound" may warrant investigation in the following areas:

- Anti-inflammatory Drug Development: Evaluating its potential as an anti-inflammatory agent, possibly with synergistic effects when combined with sulphonamide moieties .

- Antimicrobial Applications: Assessing its antimicrobial activities, particularly against bacterial strains.

- Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes relevant to various diseases.

- Material Science: Exploring its use as a building block in synthesizing new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The benzothiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The propanamide group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide

N-[4-methoxy-6-(phenylcarbamamido)-1,3-benzothiazol-2-yl]propanamide

- Substituents : Methoxy group at position 4, phenylcarbamamide at position 6.

- Impact : The methoxy group enhances lipophilicity, while the bulky phenylcarbamamide substituent may sterically hinder binding to flat enzymatic pockets. This compound shows reduced solubility in aqueous media compared to the target molecule .

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-yl]propanamide (Impurity E)

- Substituents: Saturated tetrahydro-benzothiazole ring with an amino group.

- This structural change is critical in impurity profiling during pharmaceutical synthesis .

Modifications on the Propanamide Chain

N-(2-methyl-1,3-benzothiazol-6-yl)-3-ureidopropanamide

- Modification : Ureido group appended to the propanamide chain.

- Impact: The ureido moiety introduces additional hydrogen-bond donors/acceptors, significantly improving binding affinity to LDHA (as observed in PDB entry 4AJH). This derivative demonstrates a 10-fold increase in enzyme inhibition compared to the parent compound .

3-(2-acetamido-1,3-benzothiazol-6-yl)-N-(2,4-dimethoxyphenyl)propanamide

- Modification : Acetamido group on the benzothiazole core and dimethoxyphenyl on the propanamide.

- Impact : The dimethoxyphenyl group enhances π-π stacking interactions but reduces solubility (logP = 3.2). This compound is prioritized in anticancer screening due to its moderate cytotoxicity (IC₅₀ = 12 µM in HeLa cells) .

Heterocyclic System Replacements

N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide (Compound 9g)

3-acetamido-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide

- Core Replacement : Benzothiazole replaced with a simpler thiazole ring.

Key Research Findings

- Enzyme Inhibition : Ureido-modified derivatives exhibit superior LDHA binding due to enhanced hydrogen-bond networks .

- Solubility-Bioactivity Trade-off : Bulky substituents (e.g., phenylcarbamamide) increase lipophilicity but reduce aqueous solubility, limiting in vivo applications .

- Structural Rigidity : Benzothiazole derivatives generally outperform thiazine or thiazole analogues in target affinity due to aromatic planarity and electronic effects .

- Chlorination Effects : Chloro-substituted analogues show improved bioactivity in agrochemical screens, likely due to increased electrophilicity .

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole component can enhance binding affinity to molecular targets, which may include:

- Enzyme Inhibition : Compounds with this structure have been shown to inhibit enzymes critical for bacterial growth and cancer cell proliferation. For instance, inhibition of DNA gyrase has been reported, disrupting bacterial DNA replication .

- Anti-inflammatory Activity : Research indicates that derivatives of benzothiazole exhibit significant anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes .

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Analgesic and Anti-inflammatory Effects

Research involving benzothiazole derivatives has highlighted their analgesic (pain-relieving) and anti-inflammatory activities. For example, certain derivatives exhibited significant reductions in carrageenan-induced paw edema in animal models, indicating their potential use in treating inflammatory conditions .

Case Studies

- In Vivo Studies : A study investigated the anti-inflammatory effects of several benzothiazole derivatives in vivo. Compounds were administered to rats, demonstrating significant reductions in inflammation compared to controls. The most effective compound showed an inhibition rate of up to 80% in edema reduction .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound against various targets. Results indicated strong binding interactions with COX enzymes, supporting its potential as an anti-inflammatory agent .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.